Product packaging for Entacapone(Cat. No.:CAS No. 116314-67-1)

Entacapone

Cat. No.: B1167944
CAS No.: 116314-67-1
Attention: For research use only. Not for human or veterinary use.
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Description

Entacapone is a second-generation, potent and selective catechol-O-methyltransferase (COMT) inhibitor supplied for research use . Its primary research application is in the study of Parkinson's disease, where it is used as an adjunct to levodopa/carbidopa therapy to model the management of end-of-dose "wearing-off" symptoms . By peripherally inhibiting the COMT enzyme, this compound prevents the metabolism of levodopa to 3-OMD, thereby increasing the bioavailability and prolonging the half-life of levodopa, leading to more constant dopaminergic stimulation . This mechanism helps researchers investigate strategies for optimizing dopaminergic therapy. This compound has also been utilized in oncological research, where its inhibition of COMT has been shown to work synergistically with other compounds to inhibit the growth of human and murine lung cancer cell lines in vitro . This compound acts exclusively in the periphery, as it is poorly lipophilic and does not significantly cross the blood-brain barrier . Biochemically, this compound potently inhibits rat liver COMT with an IC50 value of 20.1 nM . It is provided as a lyophilized powder with a molecular weight of 305.3 g/mol and a purity of over 98% . Product Use Statement: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Handling and Storage: For optimal stability, store the lyophilized powder at -20°C in a desiccated environment. Once reconstituted, solutions should be stored at -20°C and used within one month to prevent loss of potency .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1167944 Entacapone CAS No. 116314-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRURYQJSLYLRLN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046439
Record name Entacapone
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Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Entacapone
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Color/Form

Crystals from acetic acid + hydrochloric acid

CAS No.

130929-57-6
Record name Entacapone
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Record name Entacapone [USAN:USP:INN:BAN]
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Record name Entacapone
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Record name 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E)
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Record name ENTACAPONE
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Record name ENTACAPONE
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Melting Point

162-163 °C
Record name ENTACAPONE
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Mechanistic Elucidation of Entacapone Action

Selective and Reversible COMT Inhibition

Entacapone (B1671355) functions by selectively and reversibly inhibiting the enzyme COMT. COMT is one of the primary enzymes involved in the metabolism of catecholamines and catechol-structured compounds, including levodopa (B1675098). The inhibition by this compound is characterized as reversible, meaning it binds to the enzyme but can dissociate, allowing the enzyme to regain activity. Studies in healthy volunteers have demonstrated that this compound dose-dependently inhibits human erythrocyte COMT activity after oral administration. For instance, a single 200 mg dose of this compound resulted in an average maximum inhibition of erythrocyte COMT activity of 65%, with activity returning to baseline levels within 8 hours, clearly indicating the reversible nature of the inhibition. Higher doses, such as 800 mg, have shown up to 82% inhibition of erythrocyte COMT activity.

Peripheral COMT Inhibition and Levodopa Metabolism

The primary site of action for this compound's COMT inhibition is in the peripheral tissues. In the presence of a DDC inhibitor like carbidopa (B1219) or benserazide, which are co-administered with levodopa to reduce its peripheral decarboxylation to dopamine (B1211576), COMT becomes the major enzyme responsible for the metabolism of levodopa in the periphery. COMT catalyzes the methylation of levodopa to 3-O-methyldopa (3-OMD). By inhibiting peripheral COMT, this compound decreases this metabolic conversion of levodopa to 3-OMD. This action is crucial because it reduces the premature breakdown of levodopa before it can reach the brain.

Impact on 3-O-Methyldopa (3-OMD) Levels

Inhibition of peripheral COMT by this compound leads to a significant decrease in the formation and subsequent plasma levels of 3-OMD. Studies have consistently shown that this compound administration reduces the circulating levels of 3-OMD. For example, chronic use of this compound (200 mg, 3 to 10 times daily) in patients with Parkinson's disease has been shown to decrease the area under the curve (AUC) of 3-OMD by 42% to 61%. The reduction in 3-OMD levels is dose-dependent when this compound is given with levodopa/carbidopa. This reduction in 3-OMD is beneficial because 3-OMD competes with levodopa for transport across the blood-brain barrier via the large neutral amino acid transporter system, potentially hindering levodopa's entry into the brain.

Data on the effect of this compound on 3-OMD levels from a study:

Treatment ConditionChange in 3-OMD AUC (%)
Levodopa/Carbidopa + this compoundDecrease by 42-61%

Based on reported research findings .

This compound's Limited Central Nervous System Penetration

This compound is characterized as a mainly peripherally acting COMT inhibitor. It has limited penetration of the blood-brain barrier (BBB). This limited central nervous system (CNS) penetration is attributed to its physicochemical properties, such as being poorly lipophilic and highly bound to plasma proteins (approximately 98%, mainly to albumin), which restricts its distribution into tissues, including the brain. While animal studies have shown some minimal CNS entry and inhibition of central COMT activity, studies in humans have indicated that this compound primarily inhibits COMT in peripheral tissues, and its effects on central COMT activity in humans have not been extensively studied. Its clinical effects are therefore primarily a result of its action in the periphery.

Influence on Levodopa Pharmacokinetics and Pharmacodynamics

By inhibiting peripheral COMT, this compound significantly alters the pharmacokinetics of co-administered levodopa. This alteration in pharmacokinetics subsequently influences the pharmacodynamic effects of levodopa in the brain.

Enhancement of Levodopa Bioavailability and Plasma Half-Life

Furthermore, this compound prolongs the elimination half-life of levodopa. The half-life of levodopa, which is typically short (around 1.3 hours), is extended to approximately 1.3 to 2.4 hours, and in some studies, by up to 75%, when co-administered with this compound. This prolonged half-life contributes to more sustained plasma concentrations of levodopa. While this compound increases the AUC and half-life of levodopa, it generally does not significantly affect the peak plasma concentration (Cmax) or the time to reach peak concentration (Tmax) of levodopa after a single dose.

Pharmacokinetic effects of this compound on Levodopa:

Pharmacokinetic ParameterEffect of this compound Co-administrationReported Increase/Change
Levodopa AUCIncreased~35% to 45%
Levodopa Half-LifeProlongedFrom ~1.3 h to 1.3-2.4 h or up to 75%
Levodopa CmaxGenerally UnaffectedNo significant change
Levodopa TmaxGenerally UnaffectedNo significant change

Based on reported research findings.

Sustained Dopaminergic Stimulation in the Brain

The altered pharmacokinetics of levodopa, specifically the increased bioavailability and prolonged plasma half-life resulting from peripheral COMT inhibition by this compound, lead to more sustained plasma levels of levodopa. With more consistent levodopa levels in the plasma, there is a more continuous supply of levodopa available to cross the blood-brain barrier and be converted into dopamine in the brain. This results in more constant dopaminergic stimulation in the brain. Sustained dopaminergic stimulation is believed to be beneficial in managing the motor fluctuations experienced by patients with Parkinson's disease, particularly the "wearing-off" phenomenon, where the effects of levodopa diminish before the next scheduled dose. By providing a more stable supply of the dopamine precursor, this compound helps to smooth out the fluctuations in dopamine levels in the brain, contributing to a more consistent therapeutic response.

Pharmacological Characterization of Entacapone

Pharmacokinetics of Entacapone (B1671355)

The pharmacokinetics of this compound exhibit considerable intra- and interindividual variability . This compound is rapidly absorbed and eliminated .

Absorption Characteristics: Time to Peak Concentration and Bioavailability

This compound is rapidly absorbed from the gastrointestinal tract . Peak plasma concentrations (Cmax) are typically reached in approximately one hour after oral administration of a 200 mg dose . The absolute bioavailability following oral administration is approximately 35% . Food does not appear to significantly affect the absorption of this compound .

Here is a summary of this compound's absorption characteristics:

CharacteristicValue
Time to Peak Concentration~1 hour
Oral Bioavailability~35%

Distribution Profile: Plasma Protein Binding and Volume of Distribution

This compound does not distribute widely into tissues due to its high plasma protein binding . The volume of distribution at steady state after intravenous injection is small, approximately 20 L . This compound is extensively bound to plasma proteins, primarily serum albumin . In vitro studies indicate that plasma protein binding is approximately 98% over a concentration range of 0.4 to 50 µg/mL, and this binding is dose and concentration independent .

Here is a summary of this compound's distribution profile:

CharacteristicValue
Volume of Distribution20 L
Plasma Protein Binding~98%

Metabolic Pathways and Metabolites

This compound undergoes extensive metabolism, primarily in the liver . It is almost completely metabolized before excretion, with only a very small amount (0.2% of the dose) found unchanged in urine . The main metabolic pathway involves isomerization and glucuronidation .

The drug undergoes an isomerization step, converting the trans isomer to the cis isomer . This isomerization is considered a Phase I reaction .

Following isomerization, the main metabolic pathway involves the direct glucuronidation of both the parent compound (this compound) and its cis isomer . This is a Phase II conjugation reaction . Human UGT1A9 and UGT1A1 enzymes have been reported to be involved in the glucuronidation of this compound .

The glucuronide conjugates of both this compound and its cis isomer are considered inactive . These glucuronide conjugates represent the major portion of the drug excreted in urine, accounting for 95% of all urinary metabolites (70% as parent glucuronide and 25% as cis isomer glucuronide) .

Here is a summary of this compound's metabolism:

PathwayDescriptionActivity of Metabolites
Isomerization (Trans to Cis)Phase I reactionCis-isomer formed
GlucuronidationConjugation of parent and cis-isomer (Phase II)Inactive
Glucuronidation of Parent Compound and Cis-Isomer

Elimination Routes and Half-Life

This compound undergoes extensive metabolism, primarily in the liver . The main metabolic pathway involves isomerization to the cis-isomer, followed by direct glucuronidation of both the parent compound and the cis-isomer . The glucuronide conjugate is inactive .

The elimination of this compound occurs mainly through non-renal metabolic pathways . Following oral administration of a 14C-labeled dose, approximately 90% of the labeled parent drug and metabolites are excreted in feces, while about 10% is excreted in urine . Only a very small amount of unchanged this compound (about 0.2% of the dose) is found in urine .

The elimination of this compound is described as biphasic. The elimination half-life based on the beta-phase is approximately 0.4 to 0.7 hours, while the gamma-phase has a half-life of about 2.4 hours . The beta-phase is predominant, and the gamma-phase accounts for approximately 10% of the total area under the plasma concentration-time curve (AUC) following intravenous administration . The total body clearance after intravenous administration is approximately 850 mL/min .

Renal and Biliary Excretion

As noted, the majority of this compound and its metabolites are eliminated via the feces, primarily through biliary excretion . Renal excretion accounts for a smaller proportion, around 10% of the administered dose, consisting of labeled parent compound and metabolites . Only trace amounts of unchanged this compound are found in urine . Biliary excretion appears to be the major route of excretion for this compound .

Pharmacodynamics of this compound

This compound is a selective and reversible inhibitor of COMT . COMT is an enzyme that catalyzes the transfer of a methyl group to catechol structures, playing a role in the metabolism of catecholamines and other compounds with catechol structures, including levodopa (B1675098) . In the presence of a DDC inhibitor, COMT becomes the primary enzyme responsible for the metabolism of levodopa to 3-OMD in peripheral tissues .

This compound's pharmacodynamic effects are primarily due to its inhibition of peripheral COMT . Studies in humans have not assessed the effects of this compound on central COMT activity .

Dose-Dependent COMT Inhibition in Erythrocytes

Studies in healthy volunteers and patients with Parkinson's disease have demonstrated that this compound reversibly inhibits human erythrocyte COMT activity in a dose-dependent manner after oral administration .

Research findings illustrate this dose-dependency:

Following a single 200 mg dose of this compound, the maximum inhibition of erythrocyte COMT activity is, on average, 65%, with activity returning to baseline within 8 hours .

A single 800 mg dose resulted in a maximum inhibition of 82% .

This indicates a clear relationship between the administered dose of this compound and the degree of COMT inhibition observed in erythrocytes.

Relationship between this compound Plasma Levels and Levodopa Pharmacokinetics

When administered concomitantly with levodopa and a DDC inhibitor, this compound alters the plasma pharmacokinetics of levodopa . By inhibiting peripheral COMT, this compound reduces the metabolism of levodopa to 3-OMD, leading to increased and more sustained plasma concentrations of levodopa .

Studies have shown that when 200 mg of this compound is administered with levodopa/carbidopa (B1219), it increases the area under the curve (AUC) of levodopa by approximately 35% . The elimination half-life of levodopa is also prolonged, from approximately 1.3 hours to 2.4 hours . The average peak levodopa plasma concentration (Cmax) and the time to reach it (Tmax) are generally unaffected .

The effect of this compound on levodopa pharmacokinetics is evident across different levodopa/carbidopa doses. For instance, in one study, this compound increased the mean AUC(0-12h) of levodopa by 30-40% across various levodopa/carbidopa doses compared to placebo . This compound also significantly reduced plasma 3-OMD concentrations, indicating effective COMT inhibition .

Data illustrating the effect of this compound on levodopa pharmacokinetics when administered with levodopa/carbidopa 200/50 mg can be summarized as follows:

ParameterLevodopa/Carbidopa 200/50 mg + PlaceboLevodopa/Carbidopa 200/50 mg + this compound 200 mgPercentage Change (this compound vs. Placebo)
Levodopa AUC(0-12h)~8465 ngh/mL ~11802 ngh/mL ~+39%
Levodopa Half-Life~1.3 hours ~2.4 hours ~+85%
3-OMD AUC(0-24h)BaselineReduced to 55-60% of baseline ~-40-45%

The increased and more sustained plasma levels of levodopa resulting from COMT inhibition by this compound are believed to lead to more constant dopaminergic stimulation in the brain .

Drug Interactions and Concomitant Therapies

Interactions with Catecholamine-Modulating Agents

Entacapone (B1671355) can interact with agents that modulate catecholamine levels due to its role in inhibiting COMT, an enzyme involved in catecholamine metabolism.

Monoamine Oxidase Inhibitors

Concomitant use of this compound with non-selective monoamine oxidase (MAO) inhibitors is generally contraindicated. MAO and COMT are the primary enzyme systems responsible for catecholamine metabolism. Inhibiting both pathways simultaneously with a non-selective MAO inhibitor and this compound could lead to significantly increased levels of catecholamines, potentially resulting in dangerously high heart rates or blood pressure. Non-selective MAO inhibitors, such as phenelzine (B1198762) and tranylcypromine, should be discontinued (B1498344) at least two weeks before initiating this compound therapy.

The combination of selective MAO-A and selective MAO-B inhibitors is considered equivalent to non-selective MAO inhibition and should also not be given concurrently with this compound and levodopa (B1675098) preparations. However, this compound may be used with a selective MAO-B inhibitor like selegiline (B1681611), provided the selegiline dose does not exceed 10 mg per day. Studies in patients with Parkinson's disease have not observed interactions between this compound and selegiline (at 10 mg/day) when co-administered with levodopa/DDC inhibitor.

Tricyclic Antidepressants

The potential for interactions between this compound and tricyclic antidepressants has not been systematically evaluated in patients with Parkinson's disease. Experience with the clinical use of this compound alongside tricyclic antidepressants is limited. A single-dose study in healthy volunteers did not show interactions between this compound and imipramine (B1671792) in the absence of co-administered levodopa/DDC inhibitor. Caution is advised when these medications are used concurrently.

Noradrenaline Reuptake Inhibitors

Similar to tricyclic antidepressants, the potential for interactions between this compound and noradrenaline reuptake inhibitors has not been systematically evaluated in patients with Parkinson's disease. Clinical experience with this compound and noradrenaline reuptake inhibitors such as desipramine, maprotiline, and venlafaxine (B1195380) is limited. Patients should be carefully monitored if this compound is administered in combination with these drugs.

Interactions with COMT Substrates

This compound is a COMT inhibitor and can interfere with the metabolism of other medicinal products containing a catechol group that are metabolized by COMT. This interaction can potentially potentiate the action of these drugs. Caution should be exercised when co-administering this compound with drugs known to be metabolized by COMT, regardless of the route of administration, including inhalation. Such interactions may lead to increased heart rates, possible arrhythmias, and excessive changes in blood pressure. Examples of drugs metabolized by COMT include rimiterole, isoprenaline, adrenaline, noradrenaline, dopamine (B1211576), dobutamine, alpha-methyldopa, and apomorphine.

In a single-dose study in healthy volunteers, co-administration of a single 400 mg dose of this compound with intravenous isoprenaline or epinephrine (B1671497) resulted in significantly higher mean maximal changes in heart rate compared to placebo.

Chelation with Iron and Impact on Iron Homeostasis

This compound has the capacity to form chelates with iron in the gastrointestinal tract. This chelating property can impact iron homeostasis and potentially lead to iron starvation, particularly in the gut microbiome. In repeated dose toxicity studies, anemia, likely attributable to this compound's iron chelating properties, has been observed. To minimize potential interactions, this compound and iron preparations should be taken at least 2-3 hours apart.

Research indicates that this compound-induced iron starvation can disrupt gut microbiome homeostasis. this compound's nitrocatechol group can act as a bidentate ligand, chelating iron. This can lead to changes in gut microbiome composition and function. Studies have shown that microbial growth can be rescued by replenishing levels of microbiota-accessible iron. Furthermore, this compound-induced iron starvation has been shown to select for iron-scavenging gut microbiome members that encode antimicrobial resistance and virulence genes.

Cytochrome P450 Enzyme Inhibition

In vitro studies utilizing human liver microsomal preparations have investigated the potential of this compound to inhibit cytochrome P450 (CYP) enzymes. These studies indicate that this compound can inhibit CYP2C9 with an IC50 value of approximately 4 µM. However, this compound demonstrated minimal to no inhibition of other CYP isoenzymes, including CYP1A2, CYP2A6, CYP2D6, CYP2E1, CYP3A, and CYP2C19, except at significantly higher concentrations (IC50 values ranging from 200 to over 1000 µM). Given that the highest plasma concentration achieved with a 200 mg oral dose of this compound is approximately 5 µM, significant inhibition of these other CYP enzymes is not anticipated in clinical practice.

Despite the in vitro findings regarding CYP2C9 inhibition, a clinical interaction study involving healthy volunteers demonstrated that this compound did not alter the plasma levels of S-warfarin, a substrate primarily metabolized by CYP2C9. However, the area under the curve (AUC) for R-warfarin increased by an average of 18%, and International Normalized Ratio (INR) values increased by an average of 13%. Consequently, monitoring of INR is recommended when initiating this compound treatment in patients receiving warfarin.

Synergistic Effects with Levodopa/Carbidopa (B1219)

This compound's primary therapeutic role is to enhance the effects of levodopa when administered concurrently with a DDCI like carbidopa. nih.govwikipedia.orgmedscape.com Levodopa is the metabolic precursor to dopamine and is the cornerstone of Parkinson's disease treatment. nih.govmedscape.comwikipedia.org Carbidopa inhibits peripheral dopa decarboxylase, an enzyme that converts levodopa to dopamine in the bloodstream, thus increasing the amount of levodopa available to cross the blood-brain barrier. nih.govwikipedia.orgmims.comwikipedia.org

COMT is another enzyme that metabolizes levodopa in the periphery, converting it to 3-O-methyldopa (3-OMD). nih.govtouchneurology.com By inhibiting peripheral COMT, this compound reduces the breakdown of levodopa to 3-OMD, leading to increased plasma concentrations and a longer half-life of levodopa. nih.govtouchneurology.com This results in a more sustained delivery of levodopa to the brain, where it can be converted to dopamine to alleviate Parkinson's symptoms. nih.govmedscape.comtouchneurology.com

Clinical studies have demonstrated the synergistic effects of this combination. For instance, studies have shown that the addition of this compound to levodopa/carbidopa therapy significantly increases daily "on" time (periods when symptoms are well-controlled) and reduces "off" time (periods when symptoms return). touchneurology.comtandfonline.com Repeated-dose pharmacokinetic studies have indicated that this compound increases the daily levodopa AUC by approximately 30% to 35% when administered with levodopa/carbidopa in a 4:1 ratio. neurology.org This enhanced levodopa exposure contributes to improved motor fluctuations in patients with Parkinson's disease. neurology.org

The combination of levodopa, carbidopa, and this compound works synergistically to maximize dopamine availability in the brain, improving motor control and reducing symptoms. nih.gov

Interactions with CNS Depressants

Concomitant use of this compound with central nervous system (CNS) depressants can lead to increased risk or severity of CNS depression. drugbank.commedscape.commedscape.comdrugbank.com This interaction can manifest as increased sedation, drowsiness, dizziness, difficulty concentrating, and impaired thinking and judgment.

Examples of CNS depressants that may interact with this compound include:

Alcohol

Benzodiazepines (e.g., diazepam, clonazepam, alprazolam, chlordiazepoxide) drugbank.comdrugbank.com

Narcotic pain medicines

Certain medicines for sleep or anxiety

Antihistamines

Barbiturates

Muscle relaxants

Anesthetics

Certain antipsychotics and antidepressants

The additive CNS depressant effects can potentially lead to increased impairment of psychomotor performance and daytime impairment. medscape.commedscape.com Patients should be advised to avoid or limit alcohol consumption and exercise caution when using this compound in combination with other CNS depressants. Monitoring for excessive or prolonged CNS depression is recommended, and cautious dosage titration may be necessary, particularly when initiating treatment.

Preclinical Research and Development

In vitro Studies on COMT Inhibition Kinetics

In vitro studies have demonstrated that entacapone (B1671355) is a potent inhibitor of COMT. It suppresses COMT activity in various crude tissue preparations, including brain, duodenum, rat and human red blood cells, and liver . The inhibitory potency of this compound is typically expressed by its IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half. IC50 values for this compound have been reported to range from 0.01 μM for rat brain soluble COMT to 0.16 μM for rat liver soluble COMT . The (Z)-isomer of this compound, (Z)-OR-611, has shown IC50 values of a similar magnitude to those of this compound .

This compound has been characterized as a reversible and selective inhibitor of the COMT enzyme fda.govmedsafe.govt.nz. Studies comparing this compound and tolcapone (B1682975) in vitro using rat liver COMT have shown similar inhibition potencies, with Ki values of 10.7 nM for this compound and 10.0 nM for tolcapone researchgate.net.

Interactive Table 1: In vitro COMT Inhibition Potency of this compound

Tissue Source (Species)COMT TypeIC50 (μM)
Brain (Rat)Soluble COMT0.01
Liver (Rat)Soluble COMT0.16
Liver (Rat)Soluble COMTKi: 0.0107 (μM) researchgate.net
Liver (Rat)Soluble COMTKi: 10.7 (nM) researchgate.net

Animal Models for Pharmacokinetic and Pharmacodynamic Evaluation

Animal models, particularly rats, have been extensively used to evaluate the pharmacokinetic and pharmacodynamic properties of this compound researchgate.net. These studies aimed to understand how the drug is absorbed, distributed, metabolized, and eliminated, as well as its effects on COMT activity and levodopa (B1675098) metabolism.

Pharmacokinetic studies in rats following intravenous administration of this compound (3 mg/kg) revealed an elimination half-life of 0.8 hours researchgate.net. After oral administration (10 mg/kg), this compound produced a maximal degree of COMT inhibition in peripheral tissues researchgate.net. Repeated dosing studies in rats (10 mg/kg twice daily for 7 days) showed that COMT activity in peripheral tissues had largely recovered within 8 hours after the last dose, indicating a transient inhibition researchgate.net.

Interactive Table 2: Pharmacokinetic Parameters of this compound in Rats (IV Administration)

ParameterValueUnit
Elimination Half-life0.8hours researchgate.net

Effects on Levodopa Metabolism and Brain Uptake

Preclinical studies in animals have demonstrated that this compound alters the metabolism of levodopa. In the presence of a dopa decarboxylase inhibitor, COMT becomes a major enzyme responsible for converting levodopa to 3-OMD hres.ca. This compound inhibits this conversion in peripheral tissues, leading to decreased formation of 3-OMD from levodopa nih.gov.

In rats, oral administration of this compound at doses ranging from 0.3 to 30 mg/kg resulted in a dose-dependent and sustained inhibition of 3-OMD formation from levodopa in serum . This inhibition of 3-OMD formation was reflected by elevated levels of levodopa . While this compound's primary action is peripheral, animal studies have shown it can inhibit central COMT activity to a minimal extent hres.ca. Early studies also confirmed that this compound treatment resulted in increased striatal uptake of levodopa after intravenous administration of [18F] levodopa in preclinical models nih.gov.

Comparative Studies with Other COMT Inhibitors (e.g., Tolcapone)

Comparative preclinical studies, particularly with tolcapone, have highlighted differences in the pharmacokinetic and pharmacodynamic profiles of these two COMT inhibitors. In vitro, both this compound and tolcapone showed similar inhibitory potencies against rat liver COMT researchgate.net. However, in rat studies, tolcapone exhibited a longer elimination half-life (2.9 hours) compared to this compound (0.8 hours) after intravenous administration researchgate.net.

Following oral administration in rats, both compounds produced similar maximal peripheral COMT inhibition, but tolcapone was more effective at inhibiting striatal COMT than this compound researchgate.net. Repeated dosing in rats showed that peripheral COMT inhibition was sustained with tolcapone but transient with this compound researchgate.net. The striatum/serum ratio of tolcapone was also found to be threefold higher than that of this compound in rats, suggesting better brain penetration for tolcapone in this model researchgate.net. These preclinical findings suggested that tolcapone had a longer duration of action and better brain penetration than this compound in rats researchgate.net.

Interactive Table 3: Comparative Pharmacokinetics of this compound and Tolcapone in Rats (IV Administration)

CompoundElimination Half-life (hours)Striatum/Serum Ratio
This compound0.8 researchgate.netLower researchgate.net
Tolcapone2.9 researchgate.netHigher (3-fold) researchgate.net

Early Development and Regulatory Approval Process

The early development of this compound focused on demonstrating its efficacy in inhibiting COMT and its potential to improve the pharmacokinetics of levodopa. Preclinical studies provided the foundational data on its mechanism of action and initial pharmacokinetic profile in animal models nih.gov. These studies confirmed the reduction of COMT-dependent metabolites of levodopa, such as 3-OMD nih.gov.

Following successful preclinical evaluations, this compound progressed to clinical trials. The New Drug Application (NDA) for this compound was first submitted to the U.S. Food and Drug Administration (FDA) by Orion Corporation on January 2, 1998 nih.gov. This compound received a favorable review in Europe and became available there nih.gov. The FDA approved this compound (Comtan) on October 19, 1999 fda.gov. The regulatory status was classified as priority review, indicating its potential to address an unmet medical need patsnap.com.

Compound Names and PubChem CIDs

Clinical Efficacy and Outcome Research

Randomized, Placebo-Controlled Clinical Trials in Parkinson's Disease

Several randomized, placebo-controlled, double-blind clinical trials have investigated the effects of entacapone (B1671355) as an adjunct to levodopa (B1675098) in patients with PD experiencing motor fluctuations nih.govtandfonline.comtouchneurology.comresearchgate.netnih.govneurology.orgnih.govneurology.org. These studies have established the efficacy of this compound in this patient population nih.gov.

Impact on Motor Fluctuations: "On" and "Off" Times

A key measure of efficacy in trials of this compound has been its impact on "on" and "off" times, which represent periods when levodopa is effective (on) or ineffective (off) in controlling motor symptoms neurology.orgnih.govtouchneurology.com. Several clinical trials have reported that this compound increases "on" time and reduces "off" time in patients with advanced PD experiencing wearing-off cda-amc.canih.govresearchgate.netneurology.orgnih.govneurology.orgtouchneurology.comnih.govyork.ac.ukresearchgate.netnih.govneurology.org.

For instance, a 6-month randomized, placebo-controlled study (NOMECOMT) involving 171 patients with wearing-off reported that this compound significantly increased mean daily "on" time by 1.4 hours (from 9.3 to 10.7 hours, p < 0.01) and decreased "off" time by 1.1 hours (from 5.3 to 4.2 hours, p < 0.001) compared to placebo neurology.orgnih.gov. Another study (CELOMEN) showed a significant decrease in "off" time by 1.6 hours with this compound compared to 0.9 hours with placebo nih.govtouchneurology.com. Pooled analyses of phase III studies have indicated that this compound improved daily "off" and "on" times by approximately 0.8 hours compared with placebo nih.gov.

Here is a summary of findings on the impact on "on" and "off" times from selected studies:

Study/AnalysisDurationThis compound Change in "On" Time (hours)Placebo Change in "On" Time (hours)This compound Change in "Off" Time (hours)Placebo Change in "Off" Time (hours)Significance (vs. placebo)
NOMECOMT Study neurology.orgnih.gov6 months+1.4--1.1-p < 0.01 ("on"), p < 0.001 ("off")
CELOMEN Study nih.govtouchneurology.com6 months+1.7+0.5-1.5-0.6p < 0.05
Pooled Analysis of Phase III Studies nih.gov-+0.8--0.8-p < 0.0001
Korean Multicenter Study nih.gov-Not significantly changedNot significantly changedNot significantly changedNot significantly changedOverall significant benefit

Unified Parkinson's Disease Rating Scale (UPDRS) Scores

The Unified Parkinson's Disease Rating Scale (UPDRS) is another key tool used to assess the severity and progression of PD symptoms nih.govnih.govneurology.orgnih.govneurology.orgyork.ac.ukpjps.pk. Clinical trials have evaluated the effect of this compound on various parts of the UPDRS.

Several studies and meta-analyses have reported improvements in UPDRS scores with this compound treatment karger.comnih.govnih.govneurology.orgnih.govyork.ac.ukresearchgate.netnih.govneurology.org. A meta-analysis of seven randomized controlled trials found that this compound combined with levodopa/DDCI improved UPDRS Part II (Activities of Daily Living) scores (mean difference [MD] -1.17) and UPDRS Part III (Motor Examination) scores (MD -1.55) compared to levodopa/DDCI alone nih.govresearchgate.net. Another meta-analysis including 14 studies (n=2,804) showed a statistically significant reduction in UPDRS ADL score (MD -1.22) and UPDRS motor score (MD -2.38) with this compound compared to placebo karger.com.

While some studies show improvements in UPDRS scores, others have not found significant changes in all parts of the scale karger.comnih.gov. A 3-year trial of this compound did not show improvement in UPDRS scores nih.gov. A meta-analysis noted that while the reduction in UPDRS scores was statistically significant, it might not meet the criteria for minimal clinically important changes in advanced PD karger.com.

Here is a summary of findings on UPDRS scores:

Study/AnalysisUPDRS PartThis compound vs. Placebo/Levodopa-DDCI (Mean Difference)Significance
Meta-analysis (7 RCTs) nih.govresearchgate.netPart II-1.17Significant
Meta-analysis (7 RCTs) nih.govresearchgate.netPart III-1.55Significant
Meta-analysis (14 studies) karger.comADL-1.22p < 0.01
Meta-analysis (14 studies) karger.comMotor-2.38p < 0.01
CELOMEN Study (Total Population) nih.govADLImprovedP < 0.05
CELOMEN Study (Total Population) nih.govMotorImprovedP < 0.05
Pooled Analysis of Phase III Studies nih.govIIBetterP < 0.01
Pooled Analysis of Phase III Studies nih.govIIIBetterP < 0.01
Long-term Retrospective Analysis researchgate.netPart III-1.66 (early vs. delayed start)P < 0.05
3-year trial nih.govUPDRSNot improved-

Influence on Levodopa Dosage Requirements

This compound, by increasing the bioavailability of levodopa, can influence the required levodopa dosage cda-amc.caneurology.orgnih.govneurology.org. Several studies have reported a reduction in the mean daily levodopa dose in patients treated with this compound cda-amc.cakarger.comtandfonline.comnih.govneurology.orgnih.govnih.govnih.gov.

In the CELOMEN study, the daily levodopa dose was reduced by 54 mg in the this compound group, while it increased by 27 mg in the placebo group (P < 0.05) nih.gov. In the NOMECOMT study, the daily levodopa dose was significantly reduced in the this compound group, with a difference of 102 mg compared to placebo (p < 0.01) neurology.orgnih.gov. A 3-year open-label extension study showed that the mean daily dose of levodopa significantly decreased from baseline (from 737 to 696 mg; P < 0.05) at the end of the study nih.gov. A meta-analysis also indicated that adjuvant therapy with this compound significantly reduced the required levodopa dose (p < 0.01) karger.com.

Here is a summary of findings on Levodopa dosage:

Study/AnalysisDurationThis compound Change in Daily Levodopa Dose (mg)Placebo Change in Daily Levodopa Dose (mg)Significance
CELOMEN Study nih.gov6 months-54+27P < 0.05
NOMECOMT Study neurology.orgnih.gov6 monthsReduced (102 mg difference vs placebo)-p < 0.01
3-year Open-Label Extension nih.gov3 years-41 (from 737 to 696)-P < 0.05
Meta-analysis (14 studies) karger.com-Reduced-p < 0.01
12-month Double-Blind Study researchgate.net12 months-94 (in fluctuating patients)-39P < 0.01

Long-term Efficacy and Sustained Response

The long-term efficacy of this compound has been investigated in extension studies and longer-term analyses cda-amc.caresearchgate.netnih.govnih.govresearchgate.net. While initial trials focused on shorter durations, open-label extensions have provided data on sustained response over several years researchgate.netnih.govresearchgate.net.

A 3-year open-label extension of the NOMECOMT study found that the beneficial effect of this compound, as measured by the increased duration of benefit from a single levodopa dose, was maintained throughout the study period nih.gov. Patients' global assessment also indicated that a significant proportion of patients continued to show improvement nih.gov. Another 12-month double-blind study also suggested sustained efficacy with this compound researchgate.net. A retrospective analysis of pooled data from three studies and their open-label extensions (up to 5 years) suggested that the modest clinical benefit of early this compound initiation was maintained long-term researchgate.net.

However, one-year open-label studies have reported high dropout rates, with some patients discontinuing due to poor efficacy, suggesting that sustained benefit may not be universal nih.gov. Long-term efficacy data beyond 6 months were initially limited cda-amc.ca.

Meta-Analyses and Systematic Reviews of Clinical Data

Meta-analyses and systematic reviews have synthesized data from multiple clinical trials to provide a more comprehensive understanding of this compound's efficacy karger.comnih.govnih.govresearchgate.netneurology.orgnih.govmedlink.com. These analyses generally support the findings of individual trials, demonstrating that this compound, as an adjunct to levodopa, is effective in improving motor fluctuations in patients with Parkinson's disease karger.comnih.govnih.govresearchgate.netmedlink.com.

Meta-analyses have confirmed that this compound significantly increases "on" time and reduces "off" time karger.comnih.gov. They have also shown improvements in UPDRS scores, particularly in activities of daily living and motor examination parts karger.comnih.govresearchgate.net. Furthermore, meta-analyses have indicated a significant reduction in the required levodopa dose with this compound karger.com.

A Cochrane systematic review published in 2004 concluded that both this compound and tolcapone (B1682975) were effective in reducing "off" time and showed a tendency to reduce the daily levodopa requirement tandfonline.com. A more recent systematic review and meta-analysis in 2017, including 14 studies, reinforced these findings regarding "on" time, "off" time, and UPDRS scores karger.com.

Emerging Therapeutic Applications Beyond Motor Symptoms

While the primary indication for this compound is the management of motor fluctuations in Parkinson's disease, there is emerging research exploring its potential effects on non-motor symptoms . Non-motor symptoms, such as cognitive dysfunction, depression, anxiety, and autonomic disturbances, significantly impact the quality of life in PD patients pjps.pknih.gov.

One prospective randomized controlled trial is investigating the efficacy of this compound in treating non-motor symptoms of Parkinson's disease, comparing it to pramipexole (B1678040) . A pilot study within this trial involving 100 patients showed remarkable reductions in the incidences of various non-motor symptoms, including autonomic neurological symptoms, psychiatric symptoms, and sensory abnormalities . The trial aims to confirm these findings and provide direction for future clinical treatment of non-motor symptoms .

Additionally, the pilot study noted that levels of serum soluble interleukin-2 (B1167480) receptor and homocysteine, which reflect inflammation, had noticeably decreased after treatment with this compound and pramipexole . This suggests a potential influence of this compound on inflammatory markers, although further research is needed to understand the clinical implications of this finding.

Cognitive Function Improvement

Research into the effects of this compound on cognitive function in Parkinson's disease has yielded varied results. Some studies suggest a potential benefit, particularly when this compound is used as part of a combination therapy with levodopa and a dopa decarboxylase inhibitor (LCE).

One study investigating the efficacy of LCE in moderate to advanced PD patients found a significant improvement in cognitive function scores after 8 weeks of treatment compared to those treated with levodopa/carbidopa (B1219) (LC) alone nih.govnih.gov. This improvement was observed in both the Mini-Mental State Examination (MMSE) and the Montreal Cognitive Assessment (MoCA) scores nih.govnih.gov. Specifically, patients treated with LCE showed a more significant improvement in MMSE scores (P = 0.004) and MoCA scores (P = 0.001) nih.govnih.gov. The study hypothesized that this cognitive improvement might be related to the downregulation of peripheral inflammatory cytokines like IL-6, as a significant negative correlation was found between the improvement in MoCA scores and the reduction of IL-6 levels nih.govnih.gov.

Previous studies have also indicated that this compound may improve cognitive function in PD patients by reducing potential risk factors for cognitive decline, such as elevated serum homocysteine (HCY) levels, which can be induced by long-term levodopa monotherapy nih.govdovepress.com.

However, not all studies have reported a significant effect of this compound on cognitive function. An open, multicenter study evaluating this compound as adjunct therapy to levodopa in PD patients with end-of-dose deterioration found that while this compound improved activities of daily living and motor function scores, it had no effect on mentation scores as assessed by the UPDRS medlink.comkarger.com. Similarly, a pooled analysis of phase III studies with this compound in PD patients with wearing-off symptoms primarily focused on motor outcomes (ON/OFF times and UPDRS scores) and did not detail significant cognitive improvements researchgate.net.

The COMT Val158Met polymorphism has been suggested as a potential factor influencing the cognitive response to COMT inhibitors, with some research indicating that these inhibitors might improve cognitive function more significantly in individuals with the Val allele homozygote genotype oup.com.

Neuropsychological Function Assessment

Assessment of neuropsychological function in studies involving this compound has often utilized standardized cognitive assessment tools. The Montreal Cognitive Assessment (MoCA) and the Mini-Mental State Examination (MMSE) are commonly employed to evaluate global cognitive status nih.govnih.govpjps.pk.

In a study comparing LCE to LC in moderate to advanced PD, neuropsychological functions were assessed using the MMSE and MoCA nih.govnih.gov. The results showed that the LCE group had a statistically significant improvement in both MMSE and MoCA scores after 8 weeks nih.govnih.gov. The improvement was noted as being more obvious in MoCA scores compared to MMSE scores nih.govresearchgate.net.

Another study investigating LCE combined with high-frequency repetitive transcranial magnetic stimulation (HF-rTMS) in elderly PD patients also used the MoCA to assess cognitive function pjps.pkpjps.pk. This study reported that the combined therapy group showed increased MoCA scores, suggesting cognitive improvements pjps.pkpjps.pk. At baseline, MoCA scores were similar between the combined therapy group and the control group (HF-rTMS alone), but post-treatment, the combined therapy group demonstrated superior clinical improvements, including in cognitive function as indicated by the MoCA scores pjps.pkpjps.pk. Specifically, the MoCA score in the combined therapy group increased from 22.05 ± 2.24 at baseline to 28.15 ± 1.99 at 6 months (P<0.001) pjps.pk.

These findings suggest that while the impact of this compound alone on cognitive function may not always be universally observed, its use in combination with levodopa and a dopa decarboxylase inhibitor may contribute to improvements in neuropsychological function in certain PD populations.

Here is a data table summarizing some of the cognitive assessment findings:

StudyTreatment GroupsAssessment ToolBaseline Score (Mean ± SD)Follow-up Score (Mean ± SD)P-valueKey Finding
Efficacy of LCE on cognitive function in moderate to advanced PD nih.govnih.govLCEMMSENot specifiedSignificant improvement0.004Significant improvement in MMSE scores with LCE vs LC.
LCMMSENot specifiedLess significant improvement-
LCEMoCANot specifiedSignificant improvement0.001Significant improvement in MoCA scores with LCE vs LC.
LCMoCANot specifiedLess significant improvement-
LCE combined with HF-rTMS in elderly PD pjps.pkHF-rTMS + LCE (Observation)MoCA22.05 ± 2.2428.15 ± 1.99 (at 6 months)<0.001Superior cognitive improvement in combined therapy group vs HF-rTMS alone.
HF-rTMS alone (Control)MoCA22.45 ± 1.85Not specified>0.05 (baseline)

Adverse Event Profiles and Management Strategies

Dopaminergic Adverse Events

Dopaminergic adverse events are the most frequent type of adverse reaction associated with entacapone (B1671355) use, often occurring at the beginning of treatment due to enhanced levodopa (B1675098) effects europa.eumedsafe.govt.nz.

Dyskinesias and their Relationship to Levodopa/Entacapone Levels

Dyskinesias, characterized by involuntary, erratic, and often excessive movements, are among the most common side effects when this compound is used in conjunction with levodopa wikipedia.orgeuropa.eumedsafe.govt.nzpatsnap.comdrugs.commedlineplus.govnih.gov. This occurs because this compound increases levodopa levels in the brain, which can lead to excessive dopamine (B1211576) activity patsnap.com. In clinical trials, dyskinesias were reported significantly more often with this compound compared to placebo europa.eumedsafe.govt.nzeuropa.eu. For instance, pooled data from clinical studies showed dyskinesias in 27% of patients taking this compound versus those on placebo europa.eumedsafe.govt.nz. While decreasing the dose of levodopa may help ameliorate this side effect, some patients in controlled trials continued to experience frequent dyskinesias despite levodopa dose reduction hres.cafda.gov. Some research suggests there is no clear relationship between dyskinesia scores and levodopa or this compound plasma levels oup.com. However, a study in hemiparkinsonian rats indicated that the early administration of this compound in association with levodopa reduced the severity and delayed the onset of dyskinesias, suggesting that extending levodopa elimination half-life might reduce its propensity to induce motor complications nih.gov.

Nausea and Gastrointestinal Disturbances

Nausea is another frequently reported dopaminergic side effect wikipedia.orgeuropa.eumedsafe.govt.nzpatsnap.comdrugs.commedlineplus.gov. Other common gastrointestinal disturbances include vomiting, abdominal pain, and constipation wikipedia.orgeuropa.eumedsafe.govt.nzdrugs.com. These issues can sometimes be managed by taking this compound with food or by using additional anti-nausea medications patsnap.com. Some adverse reactions, including nausea and abdominal pain, may be more common with higher daily doses of this compound europa.eumedsafe.govt.nz.

Non-Dopaminergic Adverse Events

In addition to dopaminergic effects, this compound can also cause non-dopaminergic adverse events, primarily affecting the gastrointestinal and urinary systems europa.euwikipedia.orguni.lunih.gov.

Diarrhea and Abdominal Pain

Diarrhea is a notable non-dopaminergic side effect associated with this compound wikipedia.orgeuropa.eumedsafe.govt.nzpatsnap.comdrugs.commedlineplus.govnih.govwikipedia.orgmayoclinic.org. It can occur within weeks of starting treatment and, while often mild, can be severe and persistent, potentially leading to dehydration and weight loss wikipedia.orgeuropa.eupatsnap.com. Severe diarrhea has been a common reason for discontinuing this compound in clinical studies wikipedia.orgeuropa.eu. Abdominal pain is also a common non-dopaminergic adverse event europa.eumedsafe.govt.nzdrugs.commedlineplus.govnih.govwikipedia.orgmayoclinic.org. In pooled clinical study data, diarrhea was reported in 8% of patients and abdominal pain in 7%, significantly more often than in the placebo group europa.eumedsafe.govt.nz. Persistent or severe diarrhea warrants medical evaluation and management hres.capatsnap.com.

Urine Discoloration

A characteristic, though harmless, side effect of this compound is the discoloration of urine wikipedia.orgmedsafe.govt.nzeuropa.eupatsnap.commayoclinic.orgmskcc.orgwikipedia.org. The urine may turn brownish-orange, reddish-brown, or a darker color wikipedia.orgmedsafe.govt.nzeuropa.eupatsnap.commayoclinic.orgmskcc.orgwikipedia.org. This discoloration is due to the metabolism and excretion of this compound and is not indicative of a harmful condition wikipedia.orgmedsafe.govt.nzeuropa.eupatsnap.com.

Hepatic Safety Profile and Comparison with Tolcapone (B1682975)

The hepatic safety profile of this compound is a key point of distinction when compared to tolcapone, another COMT inhibitor wikipedia.orgnih.govnih.govneurology.orgacs.orgoup.comresearchgate.net. Tolcapone has been associated with significant hepatotoxicity, including severe abnormal hepatic reactions and liver failure, which led to its withdrawal or restricted use in several countries and necessitates routine liver enzyme monitoring wikipedia.orgnih.govnih.govneurology.orgresearchgate.net. In contrast, this compound has not been shown to cause liver toxicity in clinical trials and does not require routine liver function monitoring nih.govnih.govneurology.orgresearchgate.net.

Comparative toxicological studies in rats have shown that high oral doses of tolcapone induced liver cell necrosis and increased mortality, while this compound did not show similar adverse effects on the liver at the tested dose levels nih.gov. Studies in cell lines have also demonstrated that tolcapone induced lipid accumulation and oxidative stress at concentrations lower than those at which this compound showed similar effects acs.orgoup.com. The difference in hepatotoxicity between the two compounds may be related to variations in their metabolic pathways and the ability of tolcapone, but not this compound, to uncouple oxidative phosphorylation in mitochondria, a known mechanism of liver toxicity neurology.orgacs.orgoup.com. Although rare cases of hepatitis with cholestatic features have been reported with this compound in association with levodopa, significant elevations in hepatic enzymes or severe hepatocellular toxicity have not been associated with this compound use in the same way as with tolcapone europa.eueuropa.euneurology.org.

Adverse Event Frequencies from Clinical Studies (Pooled Data) europa.eumedsafe.govt.nz

Adverse EventThis compound Group (%)Placebo Group (%)
Dyskinesia27Not specified
Nausea11Not specified
Diarrhea8Not specified
Abdominal pain7Not specified
Dry mouth4.2Not specified

Note: Data presented are from pooled clinical studies involving 406 patients taking this compound and 296 patients taking placebo, where these adverse events were reported significantly more often with this compound europa.eumedsafe.govt.nz.

Serum Aminotransferase Elevations

This compound therapy has been associated with elevations in serum aminotransferase levels. In clinical trials, elevations above three times the upper limit of normal (ULN) for serum aminotransferases (ALT and AST) were observed in a small percentage of patients. These elevations were reported in 0.3% to 0.5% of patients treated with this compound, a rate similar to or only minimally higher than that seen in placebo recipients nih.govnih.gov. In one study, ALT elevations occurred in 6.9% of patients on this compound versus 4.6% on placebo, with elevations above 3 times ULN in 0.9% versus 0.0% nih.gov.

These elevations were typically transient and asymptomatic, rarely necessitating dose adjustments nih.govnih.gov.

Parameter This compound (N=806) Placebo (N=899)
SGOT/AST (>3 ULN) 0.3% 0.2%
SGPT/ALT (>3 ULN) 0.3% 0.4%

Note: Data derived from controlled phase III studies, representing potentially clinically significant (PCS) abnormalities neurology.org.

Absence of Clinically Apparent Serious Liver Injury with Jaundice

Despite the observed serum aminotransferase elevations, this compound has generally not been implicated in cases of clinically apparent acute liver injury accompanied by jaundice nih.govnih.gov. Unlike tolcapone, another COMT inhibitor which has been associated with severe hepatotoxicity and acute liver failure, this compound's profile appears distinct drugbank.comneurology.orgnih.govnih.gov.

Preliminary clinical trials reported no instances of clinically apparent serious liver injury with jaundice among patients treated with this compound nih.govnih.gov. While isolated instances of hepatotoxicity with mild jaundice and a cholestatic pattern of liver enzyme elevations have been reported to the sponsor post-approval, these cases arose 2 to 6 weeks after starting this compound and showed rapid recovery upon discontinuation nih.govnih.gov. These instances have not been associated with the severe hepatitis and acute liver failure seen with tolcapone nih.gov.

Studies and reviews have consistently highlighted the lack of convincing evidence for significant hepatic injury with this compound use, contrasting it with the known hepatotoxicity risk of tolcapone drugbank.comneurology.orgau.dkmedlink.com.

Strategies for Adverse Event Management

Management strategies for adverse events associated with this compound primarily involve addressing those related to increased dopaminergic activity due to enhanced levodopa bioavailability europa.eueuropa.euparkinsons.org.uk. The most frequent adverse reactions, such as dyskinesias, nausea, dizziness, and hallucinations, are often managed by adjusting the levodopa dosage medlink.comeuropa.eueuropa.eu. A reduction in the daily dose of levodopa, typically by 10-30%, achieved by extending dosing intervals or reducing the amount per dose, is often necessary within the initial days to weeks of starting this compound treatment europa.eu.

Gastrointestinal symptoms, particularly diarrhea, represent another major class of adverse reactions europa.eueuropa.eu. Diarrhea can occur weeks or months after initiation and may necessitate discontinuation if prolonged parkinsons.org.ukunboundmedicine.com. Monitoring for weight loss is recommended in patients experiencing diarrhea europa.eu.

While routine monitoring of liver enzymes is generally considered unnecessary due to the lack of convincing evidence of hepatic injury with this compound, caution is advised in patients with hepatic impairment neurology.orgau.dkunboundmedicine.com. Manufacturer information suggests discontinuing treatment immediately if ALT and/or AST levels exceed the upper limit of normal or if signs and symptoms of hepatic failure develop ukclinicalpharmacy.org.

If this compound treatment is discontinued (B1498344), a gradual tapering may be necessary to avoid a withdrawal reaction, and adjustments to other antiparkinsonian medications, especially levodopa, are required to maintain symptom control europa.euunboundmedicine.commedlineplus.gov.

Adverse Event CategoryCommon ManifestationsManagement Strategy
Dopaminergic EffectsDyskinesias, nausea, dizziness, hallucinationsAdjust levodopa dosage (reduce dose, extend interval)
GastrointestinalDiarrhea, abdominal pain, nausea, vomiting, constipationFluid management for diarrhea, potential discontinuation
Hepatic (Rare)Serum aminotransferase elevationsUsually transient; monitor; discontinue if significant elevation or signs of hepatic failure

Pharmacogenomic Considerations

COMT Gene Polymorphisms and Treatment Response

The COMT gene encodes the COMT enzyme, which plays a crucial role in the metabolism of catecholamines, including dopamine (B1211576) and levodopa (B1675098). oup.comdrugbank.com Polymorphisms within the COMT gene can affect enzyme activity, leading to inter-individual differences in the pharmacokinetics and pharmacodynamics of Entacapone (B1671355) and co-administered dopaminergic drugs. oup.comnih.gov

COMT Val158Met Polymorphism and Dopaminergic Drug Effects

One of the most extensively studied COMT polymorphisms is the single nucleotide polymorphism (SNP) rs4680, which results in a substitution of valine (Val) with methionine (Met) at codon 158 (Val158Met). oup.comnih.govalzdiscovery.org This polymorphism significantly impacts COMT enzyme activity; the Met allele is associated with approximately 3-4 times lower enzymatic activity compared to the Val allele. nih.govalzdiscovery.orgoup.com

The Val158Met polymorphism has been investigated for its influence on the response to dopaminergic therapies, including this compound. Some studies suggest that the COMT Val158Met polymorphism can affect the response to this compound in Parkinson's disease patients. oup.compharmgkb.orgresearchgate.net For instance, one study reported that the COMT Val158Met polymorphism affects the response to this compound in Parkinson's disease, with a randomized crossover clinical trial indicating that the Val/Val genotype might be associated with a higher increase in levodopa exposure after this compound administration compared to the Met/Met genotype. pharmgkb.orgresearchgate.netnih.gov This higher exposure to levodopa in individuals with the high-activity Val/Val genotype could potentially lead to a greater clinical response to this compound as an adjunct therapy. researchgate.net

Genotyping for Individualized Treatment Strategies

The potential influence of COMT gene polymorphisms, particularly Val158Met, on the response to this compound and other dopaminergic drugs has led to interest in COMT genotyping as a potential tool for individualizing treatment strategies in Parkinson's disease. oup.compharmascholars.commedlink.compharmgkb.org Identifying a patient's COMT genotype could theoretically help predict their likely response to COMT inhibitors and inform dose adjustments or the selection of alternative therapies. oup.compharmascholars.commedlink.com

While the concept of using COMT genotyping for personalized medicine in Parkinson's disease is promising, it is not yet a standard clinical practice. pharmgkb.orgeasp.es Further research is needed to fully understand the complex interplay between COMT genotype, this compound pharmacokinetics and pharmacodynamics, and clinical outcomes, and to develop clear guidelines for the clinical implementation of COMT genotyping. pharmgkb.orgeasp.es

Genetic Factors Influencing this compound-Related Adverse Effects

Beyond influencing treatment efficacy, genetic factors can also play a role in the susceptibility to adverse effects associated with this compound. While this compound is generally well-tolerated, certain genetic variations have been implicated in increasing the risk of specific adverse reactions. easp.esresearchgate.netresearchgate.net

UGT1A and UGT1A9 Polymorphisms and Hepatotoxicity

This compound is primarily metabolized through glucuronidation, a process largely mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9. drugbank.com Polymorphisms in the UGT1A and UGT1A9 genes have been associated with altered enzyme activity and capacity for glucuronidation. researchgate.netresearchgate.netnih.govcore.ac.uk

Studies have indicated that certain SNPs in the UGT1A and UGT1A9 genes may be linked to an increased risk of hepatotoxicity and other adverse reactions in patients treated with COMT inhibitors, including this compound. researchgate.neteasp.esresearchgate.netresearchgate.netdntb.gov.ua For example, variations in UGT1A9, such as UGT1A9 *1b and UGT1A9 *3a, which can affect enzyme expression or activity, have been investigated for their association with adverse reactions to COMT inhibitors. researchgate.netresearchgate.netcore.ac.uk Some research suggests that specific UGT1A9 genotypes, particularly those leading to lower glucuronidation capacity, may be associated with a higher frequency of adverse reactions requiring treatment withdrawal. researchgate.netresearchgate.net

While this compound is considered to have a lower risk of hepatotoxicity compared to tolcapone (B1682975), the role of UGT polymorphisms in influencing this risk for this compound has been explored. drugbank.commedlink.comresearchgate.net Consistent results have been found regarding the association between SNPs in UGT1A and UGT1A9 and this compound hepatotoxicity in several studies. researchgate.net This suggests that genotyping for these UGT polymorphisms could potentially help identify individuals at higher risk of developing hepatic adverse effects from this compound. researchgate.net

Gut Microbiome and Pharmacogenomic Interactions

The field of pharmacomicrobiomics, which explores the interplay between the gut microbiome and drug responses, is a growing area of research that extends beyond traditional pharmacogenomics. nih.govbmj.combmj.comresearchgate.net The gut microbiome can influence drug metabolism, bioavailability, and toxicity, and conversely, drugs can alter the composition and function of the gut microbiota. bmj.combmj.comresearchgate.net

Recent studies have highlighted the interaction between this compound and the gut microbiome. This compound has been shown to be metabolized by gene products derived from certain bacterial strains in the gut. nih.govresearchgate.net For instance, some gut microbes, including Bacteroides caccae, Clostridium ramosum, and Ruminococcus gnavus, have demonstrated the ability to metabolize this compound. nih.gov

Furthermore, research indicates that this compound can directly affect the gut microbiome composition. A study revealed that this compound significantly disrupts the human gut microbiome, partly by inducing iron deficiency, which can lead to the proliferation of certain bacteria like E. coli that are well-adapted to low-iron conditions. univie.ac.at This disruption of the gut microbial balance (dysbiosis) could potentially influence the efficacy and tolerability of this compound and other co-administered medications. univie.ac.at

Future Research Directions and Unanswered Questions

Impact on Health-Related Quality of Life (HRQOL)

The effect of entacapone (B1671355) on the health-related quality of life (HRQOL) of patients with Parkinson's disease is an important area of ongoing research. While some studies have reported improvements in HRQOL scores with this compound, others have not found a significant effect nih.govkarger.comnih.gov. This inconsistency suggests a need for future trials specifically designed to assess the impact of this compound on various dimensions of HRQOL, potentially using more sensitive or disease-specific instruments nih.gov. A 12-month observational study found that this compound significantly reduced scores on the Parkinson's Disease Questionnaire (PDQ-8), indicating an improvement in quality of life nih.gov. Long-term data on HRQOL with newer formulations like levodopa-entacapone-carbidopa intestinal gel (LECIG) are also currently limited, highlighting a need for further investigation diva-portal.org.

Pharmacokinetic Optimization Strategies

Optimizing the pharmacokinetic profile of levodopa (B1675098) through this compound co-administration is a key strategy in managing motor fluctuations. However, research continues into refining administration strategies to maximize benefits and address limitations.

Continuous Infusion Formulations

The development of continuous infusion formulations containing this compound, such as levodopa-entacapone-carbidopa intestinal gel (LECIG), represents a significant advancement in pharmacokinetic optimization lobsor.comengland.nhs.uktandfonline.comnih.gov. These formulations aim to provide more stable levodopa plasma concentrations, potentially leading to more consistent motor responses and reduced "off" time england.nhs.uktandfonline.comnih.gov. Early studies suggest that LECIG allows for lower levodopa doses while maintaining adequate plasma levels lobsor.comtandfonline.comnih.gov. However, long-term studies are needed to fully confirm the benefits and safety of these continuous infusion therapies lobsor.com. Research is ongoing to study the long-term effects of LECIG on motor outcomes rosenfluh.ch.

Neuroimaging and Biomarker Research

Neuroimaging techniques and the identification of biomarkers are crucial for a deeper understanding of this compound's effects and for predicting treatment response. Functional imaging, such as PET scans with levodopa analogs, can help visualize the impact of this compound on striatal levodopa delivery and storage nih.gov. Research utilizing such techniques can provide insights into how this compound influences central dopamine (B1211576) availability nih.govtandfonline.com. Furthermore, identifying biomarkers that predict a patient's response to this compound or the likelihood of developing specific side effects would allow for more personalized treatment approaches cjter.com. Studies exploring the relationship between this compound, gut microbiota, and potential side effects also represent a novel area of biomarker research frontiersin.orgscitechdaily.com. For example, changes in the abundance of certain gut bacteria have been observed in patients on this compound frontiersin.org.

Striatal Levodopa Uptake Studies (e.g., [18F]levodopa PET)

Positron Emission Tomography (PET) studies using tracers like [18F]fluorodopa ([18F]levodopa) have been instrumental in understanding dopaminergic function in the brain and the effects of interventions like COMT inhibition. Studies with this compound have shown that its administration along with intravenous [18F]dopa significantly increased the striatal [18F]dopa signal, indicating enhanced availability of [18F]dopa for conversion to [18F]dopamine in the striatum tandfonline.com. This suggests that this compound's peripheral COMT inhibition leads to more levodopa crossing the blood-brain barrier tandfonline.comnih.gov. Further research utilizing such PET imaging techniques could continue to explore the precise impact of this compound on striatal levodopa uptake and metabolism under various conditions and in different patient populations. [18F]dopa uptake is considered a measure of presynaptic dopaminergic function and correlates with the severity of clinical symptoms in Parkinson's disease tandfonline.com.

Identification of Liver Toxicity Biomarkers

While this compound is generally associated with a low risk of hepatotoxicity compared to other COMT inhibitors like tolcapone (B1682975), research continues into identifying potential biomarkers for liver toxicity nih.govmdpi.com. The Liver Toxicity Biomarker Study (LTBS) utilized a systems toxicology approach to compare the molecular effects of this compound and tolcapone in rats, aiming to discover biomarkers indicative of drug-induced liver injury mdpi.comcapes.gov.brnih.gov. This research revealed that the molecular markers associated with this compound only partially overlapped with those of tolcapone, suggesting the detection of "off-target" markers nih.gov. Polymorphisms in enzymes like UDP-glucuronosyl transferase (UGT) have been linked to liver enzyme elevations during therapy, but the specific relationship between this compound metabolism and liver injury requires further definition nih.gov. Studies have indicated that SNPs in the UGT1A and UGT1A9 genes could be related to this compound-induced adverse reactions, including potential liver toxicity, although consistent pharmacogenomic recommendations are yet to be formulated researchgate.netmdpi.com.

Further Elucidation of Adverse Event Mechanisms

Although the primary mechanism of this compound involves COMT inhibition to enhance levodopa effects, the precise mechanisms underlying some of its adverse events are still being investigated frontiersin.org. While some adverse effects are hypothesized to be related to increased dopamine levels in the striatum, the exact processes are not fully understood frontiersin.org. Research into the influence of this compound on the gut microbiota (discussed in section 9.9) is one avenue exploring potential mechanisms for gastrointestinal adverse effects frontiersin.orgnih.gov.

Expanding Pharmacogenomic Research

Pharmacogenomics holds promise for personalizing Parkinson's disease treatment, including the use of this compound pharmascholars.compharmgkb.org. Research suggests that genetic factors contribute to variability in drug response and outcomes pharmascholars.com. Specific gene/drug pairings with potential for pharmacogenetic guidelines include COMT alleles with levodopa and this compound, and UGT1A with this compound pharmascholars.compharmgkb.org. Polymorphisms in the COMT gene, such as the rs4608 SNP, have been shown to influence the motor response to COMT inhibitors like this compound in some studies, particularly in the context of acute challenges mdpi.com. However, consistent clinical significance with repeated administration requires further investigation mdpi.com. While studies suggest a potential relationship between polymorphisms of UGT1A genes and this compound-induced adverse reactions, including liver toxicity, more research is needed to develop reliable pre-prescription pharmacogenomic tests researchgate.netmdpi.com.

Comparative Effectiveness with Newer COMT Inhibitors (e.g., Opicapone)

Newer COMT inhibitors like opicapone (B609759) have been developed, and ongoing research compares their effectiveness and safety profiles with this compound wikipedia.orgdroracle.aipdexpertinstitute.comdovepress.com. Studies have compared opicapone and this compound in terms of their ability to reduce "OFF" time in patients with motor fluctuations droracle.aipdexpertinstitute.comdovepress.comneurology.org.

Study TypeComparisonKey FindingsCitation
Phase 3 Clinical Trial (BIPARK-1)Opicapone 50mg vs. This compound 200mgOpicapone met non-inferiority criteria and showed numerically greater reduction in OFF-time and significant UPDRS III score improvement in a subgroup with lower baseline H&Y. neurology.org
Open-label phase (BIPARK-1)Switching from this compound to OpicaponePatients switching to opicapone had additional reduction in OFF-time and increase in ON-time without dyskinesia. pdexpertinstitute.com
Retrospective StudyInitiating with Opicapone vs. This compoundInitiating with opicapone resulted in fewer neurology outpatient visits. droracle.aipdexpertinstitute.com
Meta-analysisOpicapone vs. This compound/TolcaponeConcluded opicapone is superior in terms of efficacy and safety. dovepress.com
Cost-effectiveness AnalysisOpicapone vs. This compoundOpicapone associated with fewer OFF-time hours and a slight increase in QALYs, with an incremental cost-effectiveness ratio of $46,900 per QALY. tandfonline.com

Comparative studies suggest that opicapone, with its once-daily dosing, may offer greater convenience and potentially better efficacy in reducing OFF time compared to this compound, which requires multiple daily doses droracle.aipdexpertinstitute.com. Some analyses indicate that opicapone can reduce OFF time by a greater magnitude and may lead to fewer healthcare visits droracle.aipdexpertinstitute.com.

Influence on Gut Microbiota and its Clinical Implications

Emerging research highlights the significant impact of this compound on the gut microbiota nih.govemjreviews.comsciencedaily.comnews-medical.netbiocodexmicrobiotainstitute.comscitechdaily.com. Studies using human fecal samples exposed to therapeutic concentrations of this compound have shown alterations in microbial activity and composition emjreviews.comnews-medical.net. A key finding is this compound's ability to induce iron starvation in the gut by forming complexes with iron emjreviews.comsciencedaily.comnews-medical.netbiocodexmicrobiotainstitute.comscitechdaily.com. This reduced iron availability can selectively favor the growth of certain microbes, such as E. coli, while inhibiting beneficial species emjreviews.comsciencedaily.comnews-medical.netbiocodexmicrobiotainstitute.com. This shift in the microbiome not only disrupts balance but may also select for microbes carrying genes linked to antimicrobial resistance and virulence emjreviews.combiocodexmicrobiotainstitute.com. Restoring iron levels has been shown to counteract these effects in experiments emjreviews.comsciencedaily.comnews-medical.net. This mechanism of drug-induced gut dysbiosis via metal sequestration may be relevant to other medications with similar chemical structures emjreviews.comnews-medical.netbiocodexmicrobiotainstitute.comscitechdaily.com. Research is exploring the association between these microbial shifts and the gastrointestinal adverse effects commonly reported with this compound frontiersin.orgnih.gov. Changes in the relative abundance of bacteria related to constipation and other GI disorders have been observed nih.gov.

Q & A

Basic Research Question

  • Methodology : Use randomized controlled trials (RCTs) with double-blinding and active comparators (e.g., tolcapone or opicapone). Measure outcomes such as "on/off" time fluctuations and striatal dopamine uptake via ¹⁸F-DOPA PET/CT. Calculate striatal-to-occipital ratios (SOR) for quantitative analysis and validate diagnostic accuracy using receiver operating characteristic (ROC) curves. Ensure proper stratification by disease severity and baseline L-DOPA dosage .
  • Data Analysis : Apply two-sample t-tests for group comparisons and longitudinal mixed-effects models to account for repeated measures .

How should researchers approach pharmacokinetic studies of this compound?

Basic Research Question

  • Methodology : Implement crossover designs to compare bioavailability under varying conditions (e.g., fed vs. fasted states). Use high-performance liquid chromatography (HPLC) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations of this compound and its metabolites. Report key parameters (e.g., Cmax, Tmax, AUC) with reference to established protocols for reproducibility .
  • Ethical Considerations : Include hepatotoxicity monitoring in human trials, aligning with FDA/EMA safety guidelines .

How do COMT genetic polymorphisms affect this compound's therapeutic outcomes?

Advanced Research Question

  • Methodology : Conduct pharmacogenetic studies genotyping participants for COMT SNPs (e.g., Val158Met). Use computational modeling (e.g., molecular dynamics simulations) to assess binding free energy differences between wild-type and mutant enzymes. Compare methylated metabolite levels (e.g., 3-O-methyldopa) across genotypes using mass spectrometry .
  • Contradiction Management : Address discrepancies between in silico predictions and clinical efficacy by incorporating population-specific pharmacokinetic-pharmacodynamic (PK-PD) models .

What methodologies reconcile discrepancies between in vitro and clinical data on this compound's hepatotoxicity?

Advanced Research Question

  • Methodology : Utilize human liver microphysiological systems (MPS) to model hepatotoxicity. Integrate in vitro data (e.g., mitochondrial dysfunction markers) with clinical safety profiles. Apply physiologically based pharmacokinetic (PBPK) modeling for cross-species extrapolation .
  • Validation : Compare results with historical tolcapone data, emphasizing differences in hepatic metabolism and protein binding .

What statistical approaches are appropriate for analyzing this compound's longitudinal effects on motor symptoms?

Basic Research Question

  • Methodology : Employ mixed-effects regression models to handle missing data and inter-patient variability. Use survival analysis for time-to-event outcomes (e.g., dyskinesia onset). Validate predictive models using ROC-AUC metrics .
  • Data Quality : Ensure power calculations for sample size adequacy and adjust for covariates (e.g., age, L-DOPA dose) .

How to design studies comparing this compound with next-generation COMT inhibitors like Opicapone?

Advanced Research Question

  • Methodology : Implement non-inferiority trials with predefined equivalence margins (e.g., Δ30 minutes in "on" time). Use validated non-motor symptom (NMS) scales (e.g., NMSS) and wearable sensors for objective motor assessments. Stratify analysis by baseline COMT activity .
  • Contradiction Analysis : Address conflicting efficacy reports by meta-analyzing pooled data from phase III trials .

What are best practices for ensuring reproducibility in this compound research?

Basic Research Question

  • Guidelines : Follow ARRIVE 2.0 reporting standards for preclinical studies. Publish full experimental protocols (e.g., COMT inhibition assays) in supplementary materials. Use standardized reagents (e.g., this compound USP reference standard) and report batch numbers .
  • Negative Results : Document and share null findings to mitigate publication bias .

How to investigate this compound's off-target effects on neurotransmitter systems?

Advanced Research Question

  • Methodology : Combine triple-tracer PET imaging (dopamine, serotonin, norepinephrine transporters) with microdialysis in animal models. Perform in silico docking studies to predict off-target binding to monoamine transporters .
  • Pathway Analysis : Apply transcriptomic profiling (RNA-seq) and pathway enrichment tools (e.g., Gene Ontology) to identify dysregulated networks .

What ethical considerations are crucial when designing this compound trials involving human subjects?

Basic Research Question

  • Protocol Design : Include Data Safety Monitoring Boards (DSMBs) for interim hepatotoxicity reviews. Obtain informed consent with explicit disclosure of genetic testing implications .
  • Participant Selection : Exclude patients with pre-existing liver conditions and monitor alanine transaminase (ALT) levels biweekly .

What novel biomarkers can validate this compound's mechanism of action in preclinical models?

Advanced Research Question

  • Methodology : Quantify 3-O-methyldopa (3-OMD) in cerebrospinal fluid (CSF) via ultra-high-performance LC-MS/MS. Use functional MRI (fMRI) to assess striatal connectivity changes in non-human primates .
  • Validation : Cross-validate biomarkers with CRISPR-Cas9-modified cellular models of COMT overexpression/knockout .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.